molecular formula C11H17N3O5 B15155746 1-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-(methylamino)pyrimidin-2-one

1-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-(methylamino)pyrimidin-2-one

Cat. No.: B15155746
M. Wt: 271.27 g/mol
InChI Key: BNXGRQLXOMSOMV-UHFFFAOYSA-N
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Description

1-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-(methylamino)pyrimidin-2-one is a pyrimidine nucleoside.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-(methylamino)pyrimidin-2-one involves multiple steps. One common method includes the reaction of a pyrimidine derivative with a sugar moiety under specific conditions to form the nucleoside. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, involving precise control of reaction parameters such as temperature, pH, and concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

1-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-(methylamino)pyrimidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyrimidine compounds. These products have diverse applications in research and industry .

Scientific Research Applications

1-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-(methylamino)pyrimidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-(methylamino)pyrimidin-2-one involves its interaction with specific molecular targets. It can inhibit certain enzymes involved in nucleic acid synthesis, thereby affecting cellular processes. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-(methylamino)pyrimidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-(methylamino)pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O5/c1-12-7-3-4-14(11(17)13-7)10-9(18-2)8(16)6(5-15)19-10/h3-4,6,8-10,15-16H,5H2,1-2H3,(H,12,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXGRQLXOMSOMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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